5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate
Description
The compound 5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate features a fused triazolo[4,5-c]pyridine core, substituted with a cyclopropylmethyl group at the 1-position and ester groups (tert-butyl and methyl) at the 4- and 5-positions. The bulky tert-butyl group likely enhances lipophilicity, while the cyclopropylmethyl moiety may influence conformational stability .
Properties
IUPAC Name |
5-O-tert-butyl 4-O-methyl 1-(cyclopropylmethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(22)19-8-7-11-12(13(19)14(21)23-4)17-18-20(11)9-10-5-6-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHGJBCIXLHGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)OC)N=NN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridine structure that is known for its diverse biological activities. The presence of the tert-butyl and cyclopropylmethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have investigated the compound's activity against various biological targets, particularly in the context of cancer therapy and antimicrobial action.
Anticancer Activity
Research indicates that compounds with similar triazolo-pyridine frameworks exhibit significant anticancer properties by targeting specific kinases involved in cell cycle regulation. For instance:
- Polo-like Kinase 1 (Plk1) Inhibition : Plk1 is a critical regulator of mitosis and is often overexpressed in cancer cells. Compounds similar to our target have been shown to inhibit Plk1 activity, leading to mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .
- Structure-Activity Relationship (SAR) : Studies have identified various structural modifications that enhance the potency and selectivity of these inhibitors against Plk1 while minimizing off-target effects .
Antimicrobial Activity
The compound's potential against ESKAPE pathogens has also been explored:
- Inhibition of Mycobacterium tuberculosis : Similar compounds have demonstrated activity against the pantothenate synthetase enzyme in Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported at approximately 26.7 mM . This suggests that modifications to the core structure could yield derivatives with enhanced antimicrobial efficacy.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : By binding to the active sites of kinases like Plk1, the compound can disrupt critical signaling pathways involved in cell division.
- Disruption of Protein-Protein Interactions : The ability to interfere with protein interactions is crucial for its anticancer properties, as it can prevent the proper localization and function of key regulatory proteins during mitosis .
Case Studies
Several case studies highlight the compound's efficacy:
- In Vitro Studies : In vitro assays demonstrated that derivatives of triazolo-pyridine compounds could induce apoptosis in cancer cell lines by inhibiting Plk1 activity. These studies often utilize assays such as MTT or Annexin V staining to quantify cell viability and apoptosis rates.
- Animal Models : Preclinical studies using xenograft models have shown promising results where treatment with similar compounds resulted in significant tumor regression compared to controls.
Data Tables
The following table summarizes key findings from recent studies regarding the biological activity of related compounds:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to inhibit the growth of several pathogenic bacteria, including those from the ESKAPE group, which are known for their antibiotic resistance. The compound's mechanism involves the inhibition of essential bacterial enzymes, making it a candidate for further development as an antibiotic therapy .
Antiviral Properties
In addition to its antibacterial effects, there is evidence suggesting that this compound exhibits antiviral activity. It has been noted for its ability to interfere with viral replication processes, particularly against viruses such as hepatitis B. The specific interactions at the molecular level that facilitate this antiviral action are still under investigation but are promising for therapeutic applications .
Structure-Activity Relationship (SAR) Studies
The compound has been subjected to extensive structure-activity relationship (SAR) studies to optimize its biological efficacy. Variations in substituents on the triazolo-pyridine core have been explored to enhance potency and selectivity against target pathogens. These studies provide valuable insights into how modifications can improve pharmacological profiles and reduce toxicity .
Synthesis and Chemical Properties
The synthesis of 5-tert-butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate has been achieved through multiple synthetic routes, allowing for scalability and optimization of yield. Analytical techniques such as NMR and mass spectrometry have confirmed the structure and purity of synthesized batches, ensuring reliability for further research applications .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : A study demonstrated that the compound effectively reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent against resistant strains of bacteria.
- Case Study 2 : Another investigation focused on its antiviral properties revealed significant reductions in viral titers in cell culture assays when treated with varying concentrations of the compound.
These findings underline the importance of continued research into this compound's therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound’s triazolo-pyridine core distinguishes it from analogs with pyrazolo or imidazo rings. Key comparisons include:
a) 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate (Similarity: 0.86)
- Core : Pyrrolo[3,4-c]pyrazole (6-membered bicyclic system with a pyrrole ring).
- Substituents: Ethyl and tert-butyl esters, amino group at the 3-position.
- This difference could affect solubility and target selectivity .
b) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core : Imidazo[1,2-a]pyridine (7-membered bicyclic system).
- Substituents: Nitrophenyl, cyano, and phenethyl groups.
- Implications: Electron-withdrawing groups (nitro, cyano) increase reactivity and may lower thermal stability compared to the target compound’s esters. The melting point (243–245°C) suggests higher crystallinity due to aromatic stacking interactions .
c) 5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
- Core : Pyrazolo[4,3-c]pyridine (6-membered bicyclic system with a pyrazole ring).
- Substituents : Isopropyl and ethyl esters.
- Implications: The isopropyl group may reduce steric hindrance compared to the cyclopropylmethyl group in the target compound. Crystallographic data (monoclinic, space group P21/c) indicate a compact packing structure .
Physical and Chemical Properties
Notes:
- The imidazo-pyridine analog’s higher melting point correlates with its aromatic substituents, which promote crystal lattice stability.
- Amino or nitro groups in analogs introduce polar interactions absent in the target compound, altering solubility profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
